molecular formula C23H17N7O3S B15003328 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B15003328
M. Wt: 471.5 g/mol
InChI Key: XESUWKRKRDLDKW-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrazole ring, and a dibenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, including the formation of the pyrazole and tetrazole rings, followed by their attachment to the dibenzofuran core. Common reagents used in these reactions include hydrazine derivatives, azides, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H17N7O3S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-(3-methylpyrazol-1-yl)phenyl]-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C23H17N7O3S/c1-15-10-11-29(25-15)17-4-2-16(3-5-17)26-34(31,32)19-7-9-22-21(13-19)20-8-6-18(12-23(20)33-22)30-14-24-27-28-30/h2-14,26H,1H3

InChI Key

XESUWKRKRDLDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)N6C=NN=N6

Origin of Product

United States

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